molecular formula C20H19N3O3S2 B306638 N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B306638
M. Wt: 413.5 g/mol
InChI Key: IMLYJHWVKCPDBZ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H15N3O3S2. This compound is notable for its unique structure, which includes a thienylmethylene group and a benzenesulfonamide moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoacetophenone to form an intermediate, which is then reacted with thienylmethylene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including reduced tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
  • N-(4-chlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide

Uniqueness

N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of enzyme inhibition, solubility, and reactivity .

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H19N3O3S2/c1-16-9-11-17(12-10-16)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-21-14-18-6-5-13-27-18/h2-14H,15H2,1H3,(H,22,24)/b21-14+

InChI Key

IMLYJHWVKCPDBZ-KGENOOAVSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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